molecular formula C5HBrClNS B3006782 5-Bromo-4-chlorothiophene-2-carbonitrile CAS No. 1702153-53-4

5-Bromo-4-chlorothiophene-2-carbonitrile

Cat. No.: B3006782
CAS No.: 1702153-53-4
M. Wt: 222.48
InChI Key: OXFJDBXVGSQUSF-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothiophene-2-carbonitrile is a heterocyclic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of bromine, chlorine, and a nitrile group attached to a thiophene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chlorothiophene-2-carbonitrile typically involves the halogenation of thiophene derivatives. One common method is the bromination and chlorination of thiophene-2-carbonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild and functional group-tolerant conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromo-4-chlorothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the development of biologically active molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chlorothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorophenol: Another halogenated compound with similar reactivity but different applications.

    5-Bromo-2-chloropyridine-4-carboxaldehyde: A compound with a similar halogenation pattern but different functional groups and uses.

Uniqueness

5-Bromo-4-chlorothiophene-2-carbonitrile is unique due to its combination of bromine, chlorine, and nitrile groups on a thiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.

Properties

IUPAC Name

5-bromo-4-chlorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClNS/c6-5-4(7)1-3(2-8)9-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFJDBXVGSQUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702153-53-4
Record name 5-bromo-4-chlorothiophene-2-carbonitrile
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